molecular formula C8H9NO4S B1303562 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 90222-81-4

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B1303562
CAS RN: 90222-81-4
M. Wt: 215.23 g/mol
InChI Key: OAMPULWQGDEOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has been the subject of various studies due to its potential therapeutic applications. The compound features a 1,4-benzodioxin ring, which is a heterocyclic system consisting of a fused benzene and dioxin ring. The sulfonamide group attached to this system is a common motif in many drug molecules, known for its ability to act as a bioisostere, potentially inhibiting various enzymes such as carbonic anhydrases .

Synthesis Analysis

The synthesis of derivatives of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been reported in several studies. One approach involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with different sulfonyl chlorides to afford the corresponding sulfonamides . The use of basic conditions, such as aqueous Na2CO3 or lithium hydride in DMF, is common to facilitate the reaction . These methods have been employed to generate compounds with potential antibacterial and anti-inflammatory properties .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been characterized using various spectroscopic techniques, including FT-IR, 1H and 13C NMR, and X-ray crystallography . Density functional theory (DFT) calculations have been used to predict vibrational frequencies, NMR chemical shifts, and optimized geometric parameters, which show good agreement with experimental data . The molecular electrostatic potential, natural bond orbital analysis, and frontier molecular orbital analysis have also been conducted to understand the electronic properties of these molecules .

Chemical Reactions Analysis

The reactivity of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives has been explored in the context of their potential as enzyme inhibitors. For instance, some derivatives have been evaluated for their inhibitory activity against human carbonic anhydrase isoforms, with the nature of substituents on the dihydro-thiazole ring influencing their activity and selectivity profiles . Additionally, the sulfonamide group has been implicated in conformational dynamics, with studies indicating hindered rotation about the sulfonamide S-N bond, which could affect the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzodioxin ring and the sulfonamide group. The introduction of various substituents can modulate these properties, potentially improving the pharmacokinetic profile of these compounds . The hemolytic activity of these compounds has also been assessed to predict their potential cytotoxicity .

Scientific Research Applications

Antibacterial and Anti-inflammatory Applications

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide and its derivatives have shown promise in antibacterial and anti-inflammatory applications. Research has demonstrated that certain synthesized sulfonamides bearing a 1,4-benzodioxin ring exhibit significant antibacterial potential against various Gram-positive and Gram-negative bacterial strains. These compounds also displayed inhibitory activity against the lipoxygenase enzyme, which is relevant in the treatment of inflammatory ailments (Abbasi et al., 2017).

Enzyme Inhibition

Some derivatives of 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide have been investigated for their enzyme inhibitory potential. Compounds with benzodioxane and acetamide moieties have been tested against enzymes like α-glucosidase and acetylcholinesterase, showing substantial inhibitory activity. These findings suggest potential applications in treating conditions like diabetes and neurodegenerative diseases (Abbasi et al., 2019).

Antifungal Applications

Additionally, certain synthesized compounds containing 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide have displayed antifungal properties. These compounds have been evaluated for their antimicrobial and antifungal activities, with some showing suitable potential, especially against bacterial and fungal strains, making them promising candidates for new antimicrobial agents (Abbasi et al., 2020).

Biofilm Inhibition and Cytotoxicity

Research has also focused on the biofilm inhibitory action of new sulfonamide derivatives containing the 2,3-Dihydro-1,4-benzodioxine-6-yl group. These compounds have been tested against bacterial strains like Escherichia coli and Bacillus subtilis, with some exhibiting notable inhibitory action against their biofilms. Their cytotoxicity was also checked, and most compounds displayed mild cytotoxicity, which is crucial for their safe use as antibacterial agents (Abbasi et al., 2020).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMPULWQGDEOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377852
Record name 2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide

CAS RN

90222-81-4
Record name 2,3-Dihydro-1,4-benzodioxin-6-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90222-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 5
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide

Citations

For This Compound
3
Citations
QZ Zhang, D Zhang, F Huang, CY Ke… - Current Organic …, 2017 - ingentaconnect.com
Background: As evidence suggests a key role played by the low-activity pyruvate kinase M2 (PKM2) in tumor progression it emerges as an attractive target in cancer therapy. Objective: …
Number of citations: 3 www.ingentaconnect.com
JS Fortin, K Shimanaka, AP Saraswati, M Liu… - Journal of molecular …, 2022 - Elsevier
In contrast to Aβ plaques, the spatiotemporal distribution of neurofibrillary tangles of hyperphosphorylated tau (p-tau) predicts cognitive impairment in Alzheimer's disease (AD), …
Number of citations: 5 www.sciencedirect.com
D Ghosh, J Lo, C Egbuta - Journal of medicinal chemistry, 2016 - ACS Publications
Human aromatase catalyzes the synthesis of estrogen from androgen with high substrate specificity. For the past 40 years, aromatase has been a target of intense inhibitor discovery …
Number of citations: 85 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.